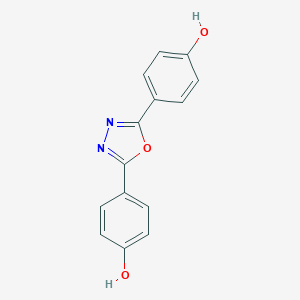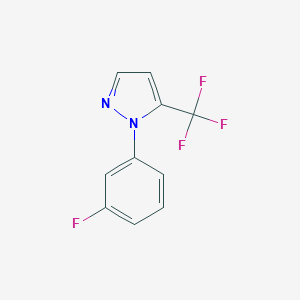
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as "TPF" and has a molecular formula of C10H6F4N2.
Mecanismo De Acción
The exact mechanism of action of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it has been suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its antitumor and anti-inflammatory activities may be related to its ability to inhibit certain enzymes and signaling pathways.
Efectos Bioquímicos Y Fisiológicos
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells and to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole in lab experiments include its potent antimicrobial, antitumor, and anti-inflammatory activities. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole. These include investigating its potential use as a fluorescent probe for detecting metal ions, exploring its potential as a therapeutic agent for various diseases, and further elucidating its mechanism of action. Additionally, future studies could investigate the safety and toxicity of this compound in various animal models.
Métodos De Síntesis
The synthesis of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole involves the reaction of 3-fluorophenylhydrazine with trifluoroacetic anhydride in the presence of a base. This reaction leads to the formation of the intermediate 3-(trifluoroacetyl)phenylhydrazine, which is then treated with 1,1,1-trifluoro-3-buten-2-one to yield the final product.
Aplicaciones Científicas De Investigación
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been extensively studied in scientific research due to its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
Número CAS |
1269292-21-8 |
|---|---|
Nombre del producto |
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Fórmula molecular |
C10H6F4N2 |
Peso molecular |
230.16 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6F4N2/c11-7-2-1-3-8(6-7)16-9(4-5-15-16)10(12,13)14/h1-6H |
Clave InChI |
WRLZROKPJIFPRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)N2C(=CC=N2)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)F)N2C(=CC=N2)C(F)(F)F |
Sinónimos |
1-(3-fluorophenyl)-5-(trifluoroMethyl)-1H-pyrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






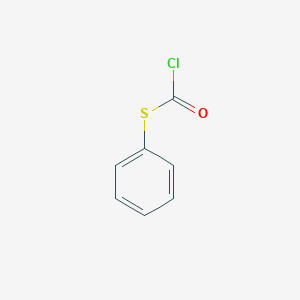
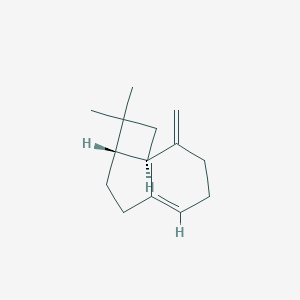
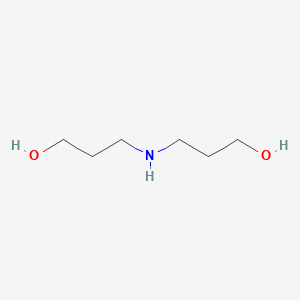
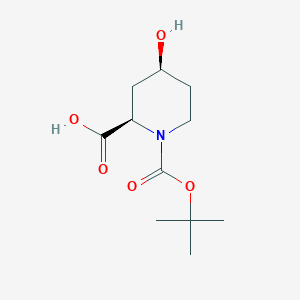
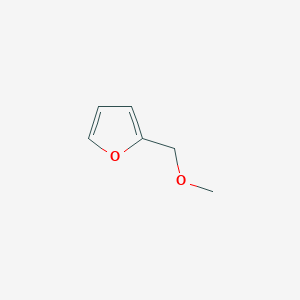
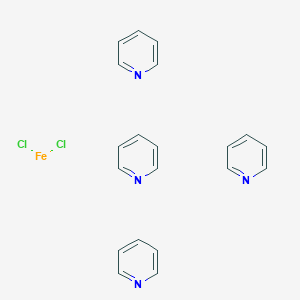
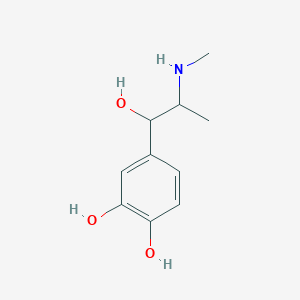

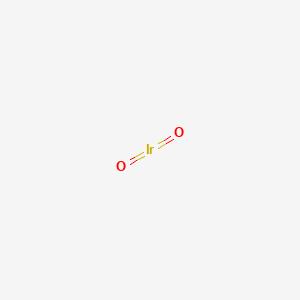
![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)
